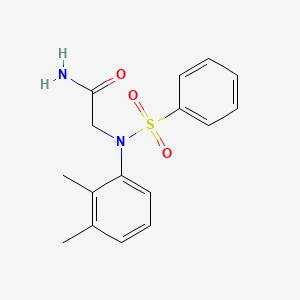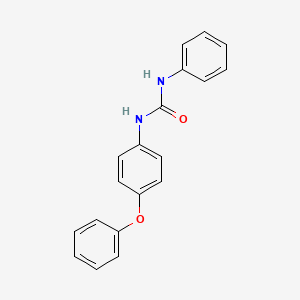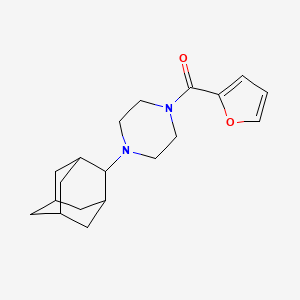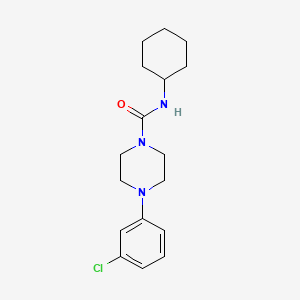
2-(2-chlorophenoxy)-N-cyclooctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-cyclooctylacetamide, also known as CPP-ACP, is a synthetic compound that is widely used in scientific research. This compound has gained attention due to its potential application in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
2-(2-chlorophenoxy)-N-cyclooctylacetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also helps to promote remineralization by delivering calcium and phosphate ions to the tooth surface. Additionally, this compound has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, which can help to strengthen and remineralize the teeth. This compound also has antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the gums.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-cyclooctylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in dental research. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term treatments. Additionally, it may not be effective in all cases, particularly in cases of severe tooth decay or periodontal disease.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclooctylacetamide. One area of research is the development of new formulations of this compound that are more effective at remineralizing tooth enamel and preventing tooth decay. Another area of research is the use of this compound in combination with other compounds, such as fluoride, to enhance its effectiveness. Additionally, research is needed to determine the long-term effects of this compound on oral health and to develop new methods for delivering this compound to the teeth.
Synthesis Methods
2-(2-chlorophenoxy)-N-cyclooctylacetamide is synthesized through a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with cyclooctylamine to form the intermediate product, this compound. This intermediate is then purified and further reacted with casein phosphopeptides to form this compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N-cyclooctylacetamide has been extensively studied for its potential application in dentistry. It has been shown to have a range of benefits for oral health, including the ability to remineralize tooth enamel, prevent tooth decay, and reduce sensitivity. This compound has also been studied for its potential use in treating dental caries and periodontal disease.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c17-14-10-6-7-11-15(14)20-12-16(19)18-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSUCKSQHJPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

